molecular formula C21H18ClFN2O3S B4187983 4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide

4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide

Cat. No. B4187983
M. Wt: 432.9 g/mol
InChI Key: YRIYMIGHUGTDDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide, also known as CUDC-305, is a novel small molecule compound that has been extensively studied for its potential therapeutic applications in cancer treatment. CUDC-305 belongs to a class of compounds called histone deacetylase (HDAC) inhibitors, which have been shown to have anti-tumor effects by inducing cell cycle arrest, apoptosis, and differentiation in cancer cells.

Mechanism of Action

4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC inhibitors like 4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide cause histone acetylation, which leads to the activation of tumor suppressor genes and the suppression of oncogenes. This results in the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and physiological effects:
4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide has been shown to have a number of biochemical and physiological effects in cancer cells. It induces cell cycle arrest in the G1 and G2/M phases, leading to the inhibition of cell proliferation. It also induces apoptosis, which is characterized by the activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP). In addition, 4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide induces differentiation in cancer cells, which is characterized by the upregulation of differentiation markers such as E-cadherin and cytokeratin.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide in lab experiments include its potent anti-tumor effects, its ability to sensitize cancer cells to other chemotherapeutic agents, and its ability to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. However, the limitations of using 4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide in lab experiments include its potential toxicity to normal cells, its limited solubility in water, and its relatively short half-life.

Future Directions

There are several future directions for the study of 4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide. One potential area of research is the development of more potent and selective HDAC inhibitors that have fewer side effects and greater therapeutic efficacy. Another area of research is the identification of biomarkers that can predict the response of cancer cells to HDAC inhibitors like 4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide. Finally, the combination of 4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide with other chemotherapeutic agents and targeted therapies may also be explored as a potential treatment strategy for cancer.

Scientific Research Applications

4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including breast, lung, colon, pancreatic, and prostate cancers. In addition, 4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide has been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin.

properties

IUPAC Name

4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]-N-(2-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O3S/c1-13-7-9-16(11-14(13)2)25-29(27,28)20-12-15(8-10-17(20)22)21(26)24-19-6-4-3-5-18(19)23/h3-12,25H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIYMIGHUGTDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]-N-(2-fluorophenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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